molecular formula C19H21ClN4O4 B4133381 N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide

N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide

Cat. No.: B4133381
M. Wt: 404.8 g/mol
InChI Key: YNRWEGUOKVAIEQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide group can be synthesized by nitration of benzamide derivatives.

    Coupling Reactions: The final step involves coupling the chlorophenyl group with the piperazine and nitrobenzamide moieties using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic agent for conditions such as cancer, infections, or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The unique combination of the chlorophenyl, piperazine, and nitrobenzamide groups in this compound may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4/c20-15-2-1-3-16(13-15)21-19(26)14-4-5-17(18(12-14)24(27)28)23-8-6-22(7-9-23)10-11-25/h1-5,12-13,25H,6-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRWEGUOKVAIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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